molecular formula C24H25N5O3 B3635729 1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B3635729
M. Wt: 431.5 g/mol
InChI Key: YZFTZYLLSFYPLG-UHFFFAOYSA-N
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Description

1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its complex structure, which includes benzyl, methyl, and morpholinyl groups attached to a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives, benzyl halides, and morpholine. The reaction conditions may involve:

    Solvents: Common solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

    Temperature: Reactions may be conducted at elevated temperatures ranging from 50°C to 150°C.

    Time: Reaction times can vary from a few hours to several days, depending on the specific steps involved.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting biochemical pathways related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylxanthine (Theophylline): A purine derivative with bronchodilator properties.

    1,7-Dimethylxanthine (Paraxanthine): A metabolite of caffeine with stimulant effects.

    8-Morpholinyl-3,7-dihydro-1H-purine-2,6-dione: A structurally related compound with potential pharmacological activities.

Uniqueness

1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

1,7-dibenzyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-26-21-20(22(30)29(24(26)31)17-19-10-6-3-7-11-19)28(16-18-8-4-2-5-9-18)23(25-21)27-12-14-32-15-13-27/h2-11H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFTZYLLSFYPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N4CCOCC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
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1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
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1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
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1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

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